molecular formula C9H8BFN2O2 B1532099 1-(4-Fluorophenyl)pyrazole-4-boronic acid CAS No. 1072945-89-1

1-(4-Fluorophenyl)pyrazole-4-boronic acid

Cat. No.: B1532099
CAS No.: 1072945-89-1
M. Wt: 205.98 g/mol
InChI Key: RKNFXJIPDALCBH-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)pyrazole-4-boronic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a fluorophenyl group and a boronic acid group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-(4-Fluorophenyl)pyrazole-4-boronic acid are largely influenced by its boronic acid component. Boronic acids are known to interact with various enzymes and proteins, particularly in the Suzuki–Miyaura coupling reaction . . Specific interactions of this compound with particular enzymes or proteins have not been reported yet.

Molecular Mechanism

The molecular mechanism of this compound is primarily associated with its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound participates in the transmetalation process, where it donates its organic group to palladium

Metabolic Pathways

It is known that boronic acids can be involved in a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations . The specific enzymes or cofactors that this compound interacts with, as well as its effects on metabolic flux or metabolite levels, require further study.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)pyrazole-4-boronic acid can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorophenylboronic acid with pyrazole derivatives under specific reaction conditions, such as the use of palladium catalysts and appropriate solvents. The reaction typically proceeds via a cross-coupling mechanism, resulting in the formation of the desired boronic acid derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. These methods ensure the efficient production of the compound while maintaining high purity and yield. The choice of production method depends on factors such as cost, scalability, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)pyrazole-4-boronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines, alcohols, and halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different chemical and physical properties, making them suitable for diverse applications.

Scientific Research Applications

1-(4-Fluorophenyl)pyrazole-4-boronic acid has found applications in various scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a probe in biological studies to investigate enzyme activities and protein interactions.

  • Medicine: The compound has potential therapeutic applications, including its use as an anti-inflammatory agent and in cancer treatment.

  • Industry: It is utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

1-(4-Fluorophenyl)pyrazole-4-boronic acid is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other boronic acid derivatives, such as phenylboronic acid and pyrazole derivatives, share structural similarities with this compound.

  • Uniqueness: The presence of the fluorophenyl group in this compound imparts unique chemical and physical properties, making it distinct from other compounds in its class.

Properties

IUPAC Name

[1-(4-fluorophenyl)pyrazol-4-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BFN2O2/c11-8-1-3-9(4-2-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNFXJIPDALCBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2=CC=C(C=C2)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674340
Record name [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-89-1
Record name [1-(4-Fluorophenyl)-1H-pyrazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl)pyrazole-4-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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